Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Description
Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS: 1259224-04-8) is a heterocyclic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . It belongs to the [1,2,4]triazolo[1,5-a]pyridine family, characterized by a fused bicyclic system comprising a pyridine ring and a 1,2,4-triazole moiety. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to its structural versatility.
Properties
IUPAC Name |
methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-11-7(6)9-5-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTODVBWCOSDQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in high yields.
Industrial Production Methods
For industrial-scale production, an improved synthetic strategy has been developed for the multigram-scale synthesis of related compounds. This strategy includes the preparation of intermediates from commercially available starting materials, followed by nucleophilic aromatic substitution reactions, avoiding the use of expensive catalysts and simplifying the purification process .
Chemical Reactions Analysis
Types of Reactions
Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridines with modified functional groups, enhancing their biological and chemical properties.
Scientific Research Applications
Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has significant applications in scientific research, particularly in medicinal chemistry. It exhibits numerous biological activities, including acting as inverse agonists for RORγt, inhibitors for PHD-1, JAK1, and JAK2 . These activities make it a valuable compound for developing therapeutic agents for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders. Additionally, it has applications in material sciences due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, as an inhibitor of JAK1 and JAK2, it interferes with the JAK-STAT signaling pathway, which is crucial for cell proliferation and immune response . By inhibiting these kinases, the compound can modulate inflammatory responses and cell growth, making it a potential therapeutic agent for inflammatory and proliferative diseases.
Comparison with Similar Compounds
Core Structural Features
The [1,2,4]triazolo[1,5-a]pyridine scaffold is planar, as demonstrated by X-ray crystallography of derivatives like ethyl 6-methyl-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (r.m.s. deviation: 0.0068 Å; dihedral angle between triazole and pyridine rings: 0.9°) . Substituents at positions 6, 7, and 8 significantly alter planarity and biological activity. For example:
- Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS: 1196713-17-3) introduces steric bulk at position 2, reducing planarity compared to the unsubstituted parent compound .
- Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate exhibits a twisted phenyl ring (dihedral angle: 72.6°), impacting intermolecular interactions .
Key Trends :
- Electron-withdrawing groups (e.g., CN, COOEt) at position 8 enhance fluorescence and binding affinity to enzymes like PDE10 .
- Aromatic substituents at position 2 (e.g., phenyl, 2-hydroxyphenyl) improve antifungal and anticancer activities .
Physicochemical Properties
Biological Activity
Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring fused to a pyridine ring with a methyl ester group at the carboxylate position. Its molecular weight is approximately 177.16 g/mol, and its CAS number is 1259224-04-8.
The compound exhibits several biological activities primarily through its role as:
- Inverse Agonist for RORγt : This interaction can modulate immune responses by influencing the activity of retinoic acid receptor-related orphan receptor gamma t (RORγt), which is crucial in T-helper 17 (Th17) cell differentiation.
- Inhibitors of JAK1 and JAK2 : By binding to the active sites of these Janus kinases, it prevents phosphorylation events necessary for downstream signaling in pathways like JAK-STAT, which are vital for cell proliferation and immune response regulation .
Anticancer Activity
Research indicates that this compound can suppress cancer cell proliferation through its inhibition of JAK1 and JAK2. This inhibition leads to reduced signaling in pathways that promote tumor growth.
Anti-inflammatory Effects
The compound's ability to act as an inverse agonist for RORγt suggests potential anti-inflammatory properties. By modulating Th17 cell differentiation, it may help in conditions characterized by excessive inflammation.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the inhibition of JAK signaling pathways critical for cancer cell survival.
Case Study 2: Anti-inflammatory Potential
In models of autoimmune disease, this compound showed promise by reducing pro-inflammatory cytokine levels through modulation of Th17 cells. This suggests its utility in treating conditions such as rheumatoid arthritis or psoriasis .
Q & A
Q. What are the established synthetic routes for Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate?
The synthesis typically involves cyclization of precursors like 1-amino-2-iminopyridines or functionalized pyridines. A common method uses microwave-assisted, catalyst-free reactions with enaminonitriles and benzohydrazides under controlled temperatures (140°C), yielding high purity products . Palladium-catalyzed approaches, such as substituting bromine with cyano groups using Zn(CN)₂ and Pd(OAc)₂, are also effective for introducing functional groups at the 8-position .
Q. How is the triazolopyridine core structurally characterized?
X-ray crystallography is the gold standard for confirming the planar triazolopyridine structure and substituent orientations. For example, studies report an r.m.s. deviation of 0.0068 Å for the fused-ring system and dihedral angles <1° between the triazole and pyridine rings . Complementary techniques include NMR (e.g., distinguishing NH protons at δ 8.15 ppm) and IR spectroscopy (e.g., C≡N stretches at 2215 cm⁻¹) .
Q. What solvents and conditions optimize cyclization reactions?
Dimethylformamide (DMF) with potassium carbonate as a base under reflux (8–12 hours) is widely used for cyclizing precursors like phenyl(1H-1,2,4-triazol-5-yl)methanone with bromo-enoate esters. Yields up to 76% are achievable with dichloromethane extraction and column chromatography purification .
Q. What are the key chemical reactions at the 8-carboxylate position?
The methyl ester undergoes hydrolysis to carboxylic acids under basic conditions. Nucleophilic substitution reactions (e.g., replacing halogens with cyano groups) are facilitated by Pd catalysis, while oxidation/reduction reactions modify the triazole ring’s electronic properties .
Advanced Research Questions
Q. How can reaction yields in palladium-catalyzed syntheses be optimized?
Catalyst loading (10 mol% Pd(OAc)₂), solvent choice (acetic acid or DMF), and temperature control (80–120°C) critically influence yields. For example, Zn(CN)₂ in acetonitrile at 100°C achieves >70% conversion for cyano substitutions . Scalability requires optimizing microwave power (300–500 W) and recycling catalysts via filtration .
Q. How do structural modifications impact biological activity?
Substituents at the 2- and 7-positions (e.g., trifluoromethyl or phenyl groups) enhance lipophilicity and metabolic stability, correlating with antifungal and anticancer activities. Comparative assays show that 8-carboxylate derivatives inhibit β-glucan synthesis in fungi (MIC: 2–8 µg/mL) .
Q. What strategies resolve contradictions in reported biological data?
Discrepancies in antimicrobial efficacy often arise from assay conditions (e.g., pH, bacterial strain variability). Standardized protocols (CLSI guidelines) and structural analogs (e.g., ethyl vs. methyl esters) clarify structure-activity relationships .
Q. Which computational methods predict reactivity and electronic properties?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For example, studies using B3LYP/6-31G* basis sets correlate electron-deficient triazole rings with enhanced reactivity in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
